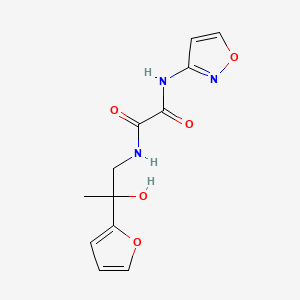![molecular formula C27H36N2O4 B3016671 methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate CAS No. 381680-40-6](/img/structure/B3016671.png)
methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate, is a chemical entity that appears to be related to a class of acetylcholinesterase (AChE) inhibitors. These inhibitors are significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound is structurally complex, featuring a piperidine backbone, which is a common motif in many pharmacologically active molecules.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a potent anti-AChE inhibitor, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) (E2020), was synthesized through a process that involved the use of a rigid analogue and an indanone moiety . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed, such as the use of Michael addition reactions, which are common in the construction of complex organic molecules .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as X-ray crystallography . These studies provide valuable information on the three-dimensional conformation of the molecules, which is crucial for understanding their interaction with biological targets such as AChE. The molecular geometry and electronic structure can also be investigated using computational methods like density functional theory (DFT), which offers insights into the molecule's reactivity and properties .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be explored through various spectroscopic methods and quantum chemical studies. For example, the novel compound studied in paper was analyzed for its local reactivity descriptors, which help identify chemically reactive sites within the molecule. These sites are important for understanding how the compound might undergo further chemical transformations or interact with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be predicted using theoretical calculations. This includes the investigation of thermodynamic properties, vibrational analysis, and electronic absorption spectra . Such studies are essential for predicting the behavior of the compound under different conditions and for designing new compounds with improved pharmacological profiles. The stability of the molecule, as well as its hyperconjugative interactions and charge delocalization, can be analyzed using natural bond orbital (NBO) analysis .
Aplicaciones Científicas De Investigación
Synthesis and Stereochemical Studies
- The compound is involved in the synthesis of cis- and trans-1-(3'-substituted-propyl)benzo[a]quinolizidine, showcasing its relevance in stereochemical studies. This involves the use of 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline with methyl or ethyl acrylate or acrylonitrile via Michael addition products (Kóbor, Sohár, & Fülöp, 1994).
Routes to Fused Isoquinolines
- The compound is significant in the formation of fused isoquinolines, illustrating its utility in complex organic syntheses. This involves treatments under specific conditions to achieve high-yield results (Awad, Elwan, Hassaneen, Linden, & Heimgartner, 2002).
Development of PET Radiotracers
- This compound has been linked to the development of PET (Positron Emission Tomography) radiotracers for tumor diagnosis, indicating its potential in medical imaging and cancer research (Abate et al., 2011).
Metabolite Identification and Transporter-Mediated Excretion
- It plays a role in identifying human metabolites of certain drugs and investigating their transporter-mediated renal and hepatic excretion. This is crucial for understanding drug metabolism and elimination (Umehara et al., 2009).
Synthesis of Acetylcholinesterase Inhibitors
- The compound contributes to the synthesis of acetylcholinesterase inhibitors, indicating its importance in the development of treatments for diseases like Alzheimer's (Sugimoto, Iimura, Yamanishi, & Yamatsu, 1995).
NMR Spectral Data Assignments
- It is used in the full assignment of NMR spectral data of anabaseine derivatives, essential for chemical compound identification and structure elucidation (Sobarzo-Sánchez, De la Fuente, Quezada, & Castedo, 2006).
Enantioselective Synthesis of Alkaloids
- The compound aids in the enantioselective synthesis of various alkaloids, highlighting its role in producing biologically active compounds (Blank & Opatz, 2011).
Propiedades
IUPAC Name |
methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O4/c1-31-25-15-21-11-14-29(19-23(21)16-26(25)32-2)24-12-13-28(17-20-7-5-4-6-8-20)18-22(24)9-10-27(30)33-3/h4-8,15-16,22,24H,9-14,17-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCFINHHCXKXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3CCN(CC3CCC(=O)OC)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/no-structure.png)
![Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3016589.png)
![4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide](/img/structure/B3016591.png)
![Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3016592.png)

![(Z)-methyl 2-(6-methyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016594.png)
![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3016595.png)

![2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3016597.png)
![Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3016598.png)
![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)


